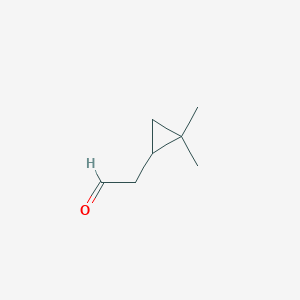

Cyclopropaneacetaldehyde, 2,2-dimethyl-

CAS No.:

Cat. No.: VC17527561

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12O |

|---|---|

| Molecular Weight | 112.17 g/mol |

| IUPAC Name | 2-(2,2-dimethylcyclopropyl)acetaldehyde |

| Standard InChI | InChI=1S/C7H12O/c1-7(2)5-6(7)3-4-8/h4,6H,3,5H2,1-2H3 |

| Standard InChI Key | STASMENWCCESJO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC1CC=O)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

The systematic IUPAC name for cyclopropaneacetaldehyde, 2,2-dimethyl- is 3-ethenyl-2,2-dimethylcyclopropane-1-carbaldehyde, reflecting its cyclopropane backbone, aldehyde functional group, and methyl substituents. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol. The compound’s structure features a strained cyclopropane ring (bond angles ~60°) adjacent to an aldehyde group, with two methyl groups attached to the central carbon of the cyclopropane .

Spectral Characteristics

Key spectroscopic data inferred from related cyclopropane derivatives include:

-

Infrared (IR): A strong absorption band near 1720 cm⁻¹ corresponding to the aldehyde C=O stretch, shifted slightly due to conjugation with the cyclopropane ring .

-

Nuclear Magnetic Resonance (NMR):

Synthetic Pathways

Cyclopropanation of α,β-Unsaturated Aldehydes

A primary route to cyclopropaneacetaldehyde derivatives involves the intramolecular α-cyclopropanation of aldehydes using transition metal catalysts. For example, rhodium(II) complexes facilitate the reaction of α-iodo aldehydes with tethered alkenes, forming bicyclic cyclopropane aldehydes via a [2+1] annulation mechanism . This method, reported by Zhou and coworkers, achieves high enantioselectivity (up to 90% ee) using chiral dirhodium catalysts .

Reaction Scheme:

Key steps include:

-

Carbene Formation: The α-iodo aldehyde generates a rhodium-stabilized carbene intermediate.

-

Cyclopropanation: The carbene reacts with the alkene, forming the strained cyclopropane ring .

Dearomatization Strategies

Recent advances in desymmetric dearomatization enable access to chiral cyclopropane frameworks. For instance, [2.2]paracyclophane derivatives undergo rhodium-catalyzed cyclopropanation with diazoacetates, yielding enantiopure cyclopropane carboxylates . While this method targets aromatic systems, analogous approaches could be adapted for aldehyde substrates by modifying the diazo component .

Structural and Electronic Properties

Bond Lengths and Strain Analysis

The cyclopropane ring in 2,2-dimethylcyclopropaneacetaldehyde exhibits C–C bond lengths of 151–157 pm, slightly elongated compared to unsubstituted cyclopropane (150 pm) . The aldehyde group’s C=O bond length (119 pm) is shorter than typical ketones (123 pm), indicating enhanced electrophilicity due to ring strain .

Tautomerism and Intermediate Formation

Under thermal or photochemical conditions, cyclopropaneacetaldehyde derivatives may form oxyallyl intermediates via ring-opening. These intermediates participate in cycloadditions, as observed in reactions with furan to yield polycyclic products . For example:

Reactivity and Applications

Cycloaddition Reactions

The compound’s strained cyclopropane ring acts as a 1,3-dipole in [4+3] cycloadditions, enabling the synthesis of seven-membered rings. For instance, reactions with dienes yield bicyclic ethers or amines, depending on the nucleophile .

Catalytic Applications

Chiral cyclopropaneacetaldehyde derivatives serve as ligands in asymmetric catalysis. A notable example is the synthesis of C₂-symmetric dirhodium complexes from enantiopure cyclopropane carboxylates, which exhibit high activity in carbene transfer reactions .

Future Directions

Further research should explore:

-

Enantioselective Synthesis: Developing chiral catalysts for asymmetric cyclopropanation of aldehydes.

-

Materials Science: Investigating cyclopropaneacetaldehyde derivatives as monomers for strained polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume